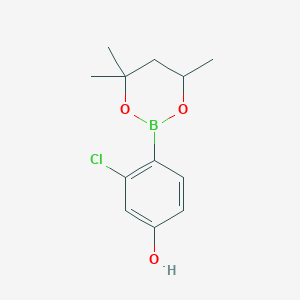
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid is a chiral amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly significant in the field of peptide synthesis due to its ability to introduce N-methylated amino acids into peptide chains, which can enhance the bioavailability and stability of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method employs a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be achieved using reagents such as dimethyl sulfate or methyl iodide in the Biron-Kessler method .
Industrial Production Methods
Industrial production of this compound often involves large-scale SPPS, where the peptide chain is assembled step-by-step on an insoluble resin support. The Fmoc group is used as a temporary protecting group for the N-terminus and is cleaved by secondary amines such as piperidine. The final product is obtained after purification, typically using reverse-phase high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or azides.
科学的研究の応用
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of N-methylated peptides, which are important in studying protein-protein interactions.
Biology: Utilized in the development of peptide-based drugs with enhanced stability and bioavailability.
Medicine: Plays a role in the design of therapeutic peptides for various diseases.
Industry: Employed in the production of functional materials, such as hydrogels and nanomaterials, due to its self-assembly properties
作用機序
The mechanism of action of (S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid involves its incorporation into peptide chains, where it can influence the peptide’s conformation and stability. The Fmoc group facilitates the stepwise assembly of peptides, while the N-methylation can enhance the peptide’s resistance to enzymatic degradation. The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in peptide synthesis and function .
類似化合物との比較
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but may differ in their side chains and functional groups.
N-methylated amino acids: Similar in their N-methylation but may lack the Fmoc group or have different side chains.
Uniqueness
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid is unique due to its combination of the Fmoc protecting group and N-methylation, which provides enhanced stability and bioavailability compared to non-methylated or non-Fmoc-protected amino acids. This makes it particularly valuable in the synthesis of stable and bioactive peptides .
特性
IUPAC Name |
(2S)-2-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-24(21(22(25)26)15-8-2-3-9-15)23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,2-3,8-9,14H2,1H3,(H,25,26)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAPUHMPKSQFJV-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321095.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321116.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321121.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321138.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)




